

An In-depth Technical Guide to the Mechanism of Action of GSK-7975A

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Compound of Interest

Compound Name: GSK-7975A

Cat. No.: B15615724

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Core Mechanism of Action

GSK-7975A is a potent and orally available small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. The primary mechanism of action of **GSK-7975A** is the inhibition of store-operated calcium entry (SOCE) by directly targeting the ORAI protein, which forms the pore of the CRAC channel. This inhibition is achieved through an allosteric modulation of the ORAI channel, rather than by affecting the upstream signaling events involving the stromal interaction molecule 1 (STIM1).

Upon depletion of calcium from the endoplasmic reticulum (ER), STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions where they interact with and activate ORAI channels, leading to a sustained influx of calcium into the cell. **GSK-7975A** acts downstream of the STIM1-ORAI1 interaction, directly modulating the ORAI channel pore to prevent calcium ion permeation.^{[1][2][3]} Evidence suggests that the geometry of the ORAI pore's selectivity filter is a key determinant for the inhibitory action of **GSK-7975A**.^{[1][2]}

This inhibition of calcium influx has significant downstream consequences, particularly in immune cells. By blocking the sustained increase in intracellular calcium, **GSK-7975A** effectively suppresses the activation of calcium-dependent signaling pathways. One of the most critical of these is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. The inhibition of this pathway leads to a reduction in the transcription and subsequent release of various pro-inflammatory cytokines from mast cells and T-cells.

Quantitative Data

The inhibitory activity of **GSK-7975A** on different ORAI isoforms has been quantified in various studies. The following tables summarize the available half-maximal inhibitory concentration (IC₅₀) values.

Table 1: Inhibitory Activity (IC₅₀) of **GSK-7975A** on ORAI Isoforms

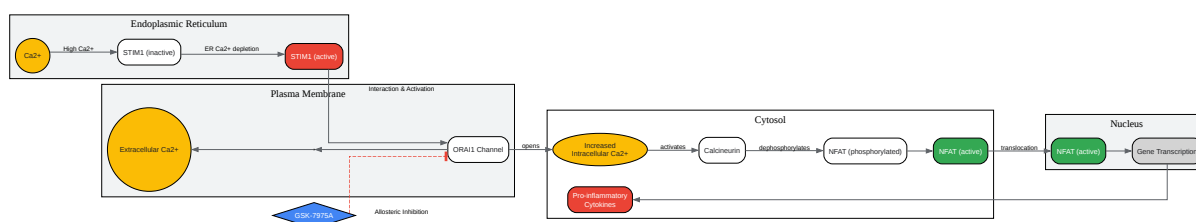
ORAI Isoform	Cell Type	IC ₅₀ (μM)	Reference
ORAI1	HEK293	4.1	[1]
ORAI3	HEK293	3.8	[1]
ORAI1	ORAI1/2/3 triple-null HEK293	Significantly inhibited at 10 μM	[4]
ORAI2	ORAI1/2/3 triple-null HEK293	Significantly inhibited at 10 μM	[4]
ORAI3	ORAI1/2/3 triple-null HEK293	Partially inhibited at 10 μM	[4]

Table 2: Effects of **GSK-7975A** on Other Ion Channels

Ion Channel	Cell Type	Effect	Concentration	Reference
TRPV6	HEK293	Inhibition	10 μM	[1]
L-type Ca ²⁺ channel	HEK293	Slight inhibition	10 μM	[1]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway affected by **GSK-7975A**.



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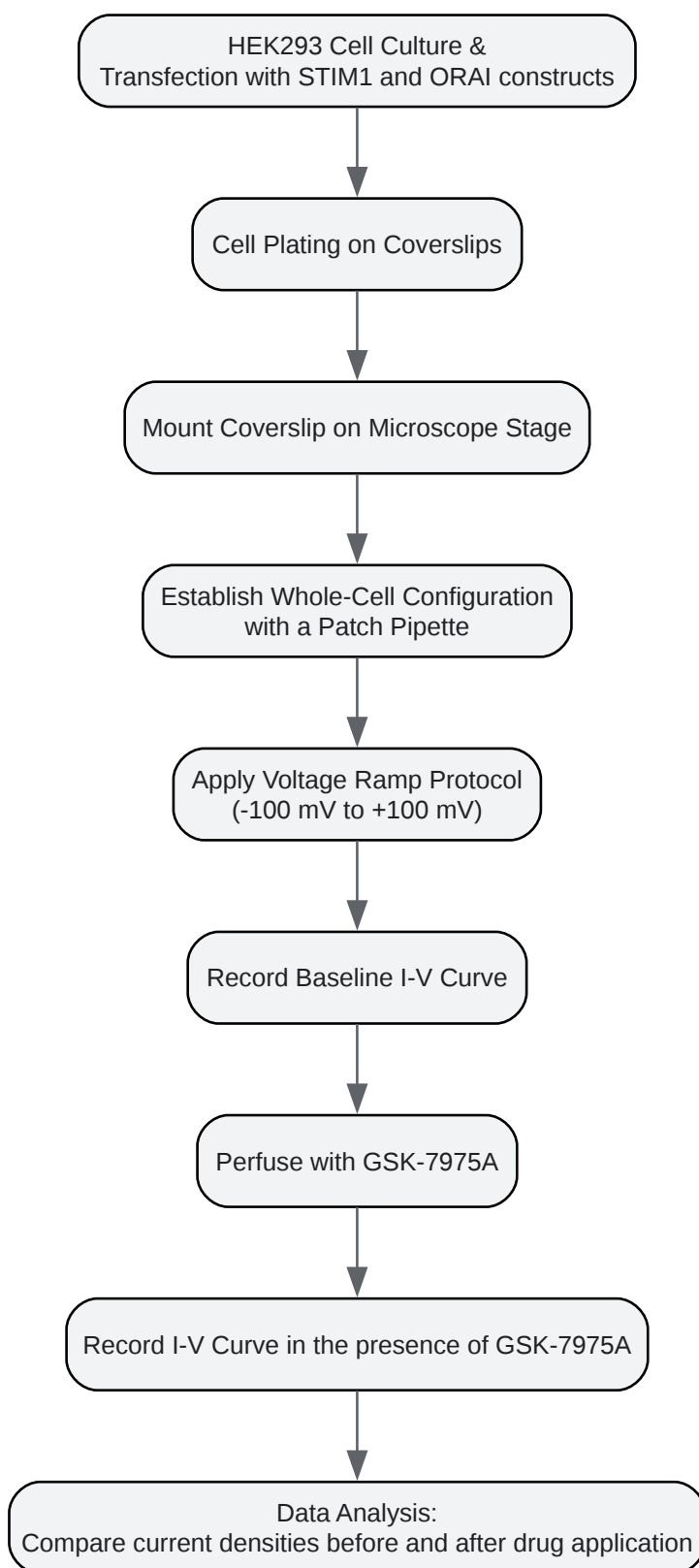
Caption: GSK-7975A signaling pathway.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the ion channel currents in individual cells, providing direct evidence of **GSK-7975A**'s inhibitory effect on ORAI channels.

Experimental Workflow Diagram



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Caption: Whole-cell patch-clamp workflow.

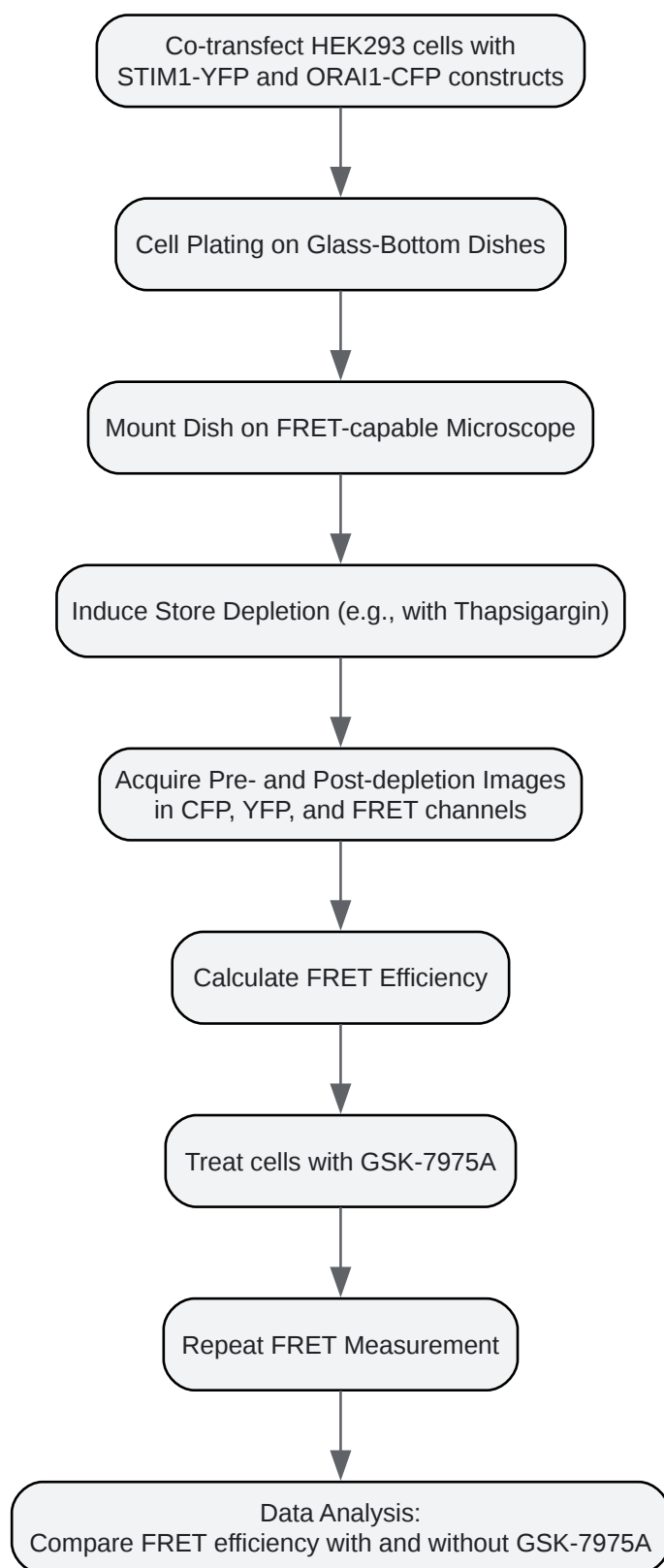
Methodology:

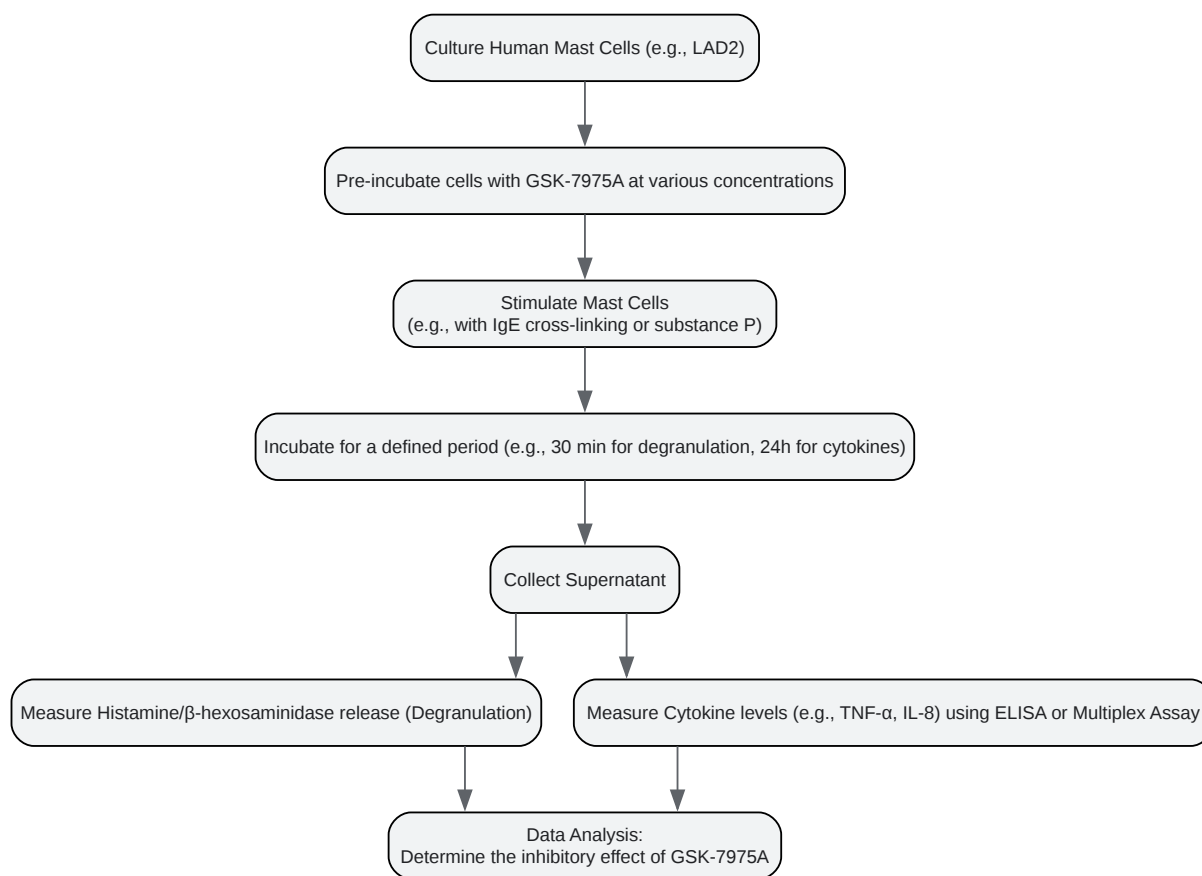
- **Cell Culture and Transfection:** HEK293 cells are cultured in DMEM supplemented with 10% FBS. For ORAI current measurements, cells are transiently co-transfected with plasmids encoding human STIM1 and the desired human ORAI isoform (ORAI1, ORAI2, or ORAI3), often with fluorescent tags (e.g., YFP-STIM1 and CFP-ORAI1) for identification of transfected cells.^[4]
- **Electrophysiological Recording:**
 - **Solutions:**
 - **External solution (in mM):** 130 NaCl, 4.5 KCl, 20 CaCl₂, 2 MgCl₂, 10 D-glucose, and 10 TES, adjusted to pH 7.4 with NaOH.
 - **Pipette solution (in mM):** 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, and 10 HEPES, adjusted to pH 7.2 with CsOH. Store depletion is achieved by the inclusion of BAPTA in the pipette solution.
 - **Recording:** Whole-cell patch-clamp recordings are performed at room temperature. Borosilicate glass pipettes with a resistance of 3-5 MΩ are used. After establishing a gigaohm seal and rupturing the membrane to obtain the whole-cell configuration, the cell is held at a holding potential of 0 mV.
 - **Voltage Protocol:** To elicit currents, a voltage ramp from -100 mV to +100 mV over 1 second is applied every 5 seconds.
- **Drug Application:** Once a stable baseline CRAC current (ICRAC) is established, **GSK-7975A** is applied to the bath solution at the desired concentrations.
- **Data Analysis:** The inward current at -80 mV or -100 mV is measured before and after the application of **GSK-7975A** to determine the extent of inhibition. IC₅₀ values are calculated by fitting the concentration-response data to a Hill equation.

Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy is employed to investigate the proximity of STIM1 and ORAI1 proteins, determining whether **GSK-7975A** affects their interaction.

Experimental Workflow Diagram





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